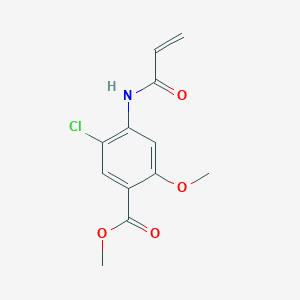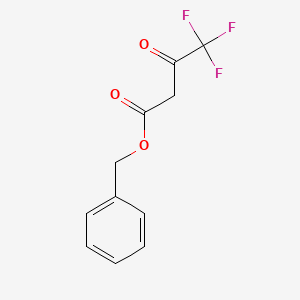
1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone
概要
説明
1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dichlorophenyl group and a methylsulfanyl-substituted pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the 2,4-dichlorophenyl ketone intermediate.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with methylthiol in the presence of a base to form 2-(methylsulfanyl)pyrimidine.
Coupling Reaction: The final step involves the coupling of the 2,4-dichlorophenyl ketone intermediate with the 2-(methylsulfanyl)pyrimidine intermediate under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and pyrimidine moieties contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
1-(2,4-Dichlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethanol: The reduced form of the target compound.
1-(2,4-Dichlorophenyl)-2-[2-(methylsulfonyl)pyrimidin-4-yl]ethan-1-one: The oxidized form of the target compound.
Uniqueness: 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
646528-13-4 |
|---|---|
分子式 |
C13H10Cl2N2OS |
分子量 |
313.2 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-19-13-16-5-4-9(17-13)7-12(18)10-3-2-8(14)6-11(10)15/h2-6H,7H2,1H3 |
InChIキー |
BFYJSZWPMWHXNF-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B8683720.png)



